molecular formula C5H9Cl2N B13219990 2-(2,2-Dichlorocyclopropyl)ethan-1-amine

2-(2,2-Dichlorocyclopropyl)ethan-1-amine

Katalognummer: B13219990
Molekulargewicht: 154.03 g/mol
InChI-Schlüssel: DQYYLSNTRCSJPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dichlorocyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C₅H₉Cl₂N. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an ethanamine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the reaction of 2,2-dichlorocyclopropane with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dichlorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dichlorocyclopropyl)ethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound with similar properties.

    This compound derivatives: Various derivatives with different substituents on the cyclopropyl ring.

Uniqueness

This compound is unique due to its specific structural features, such as the dichlorocyclopropyl ring and ethanamine group. These features confer distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications.

Eigenschaften

Molekularformel

C5H9Cl2N

Molekulargewicht

154.03 g/mol

IUPAC-Name

2-(2,2-dichlorocyclopropyl)ethanamine

InChI

InChI=1S/C5H9Cl2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H2

InChI-Schlüssel

DQYYLSNTRCSJPX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1(Cl)Cl)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.